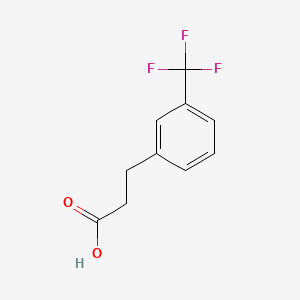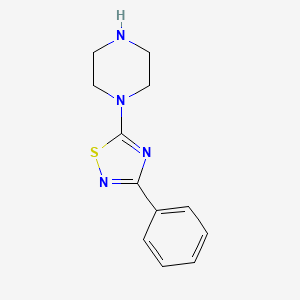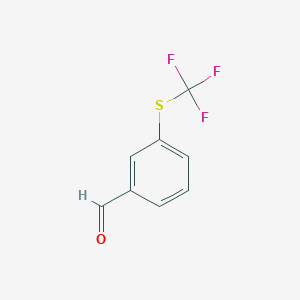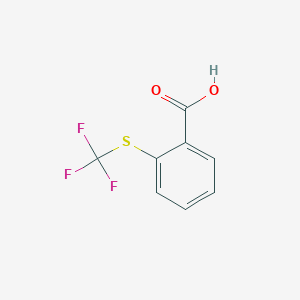![molecular formula C11H7F3N2O B1350680 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 306936-65-2](/img/structure/B1350680.png)
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (TPMPC) is a pyrazole-based aldehyde with trifluoromethyl substitutions on the aromatic ring. It is a versatile and useful reagent in organic synthesis and has been used in a variety of applications, such as the synthesis of pharmaceuticals and other organic compounds. TPMPC has also been studied for its potential applications in scientific research, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis Approaches
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has been synthesized through various methods, emphasizing its versatility and adaptability in chemical synthesis:
- Sequential vs. Multicomponent Reaction Approach : A straightforward synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines was demonstrated, showcasing the efficiency of microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde under specific conditions (Palka et al., 2014).
- Vilsmeier–Haack Reaction Approach : The synthesis of novel derivatives via the Vilsmeier–Haack formylation of certain triazoles with a phosphorous oxychloride and DMF mixture highlights a different synthesis pathway (Bhat et al., 2016).
Chemical Structure and Characterization
The compound's structure and its derivatives have been extensively studied and characterized, showing the depth of research in understanding its chemical properties:
- Crystal Structure Analysis : The crystal structure of certain derivatives was elucidated, adding to the understanding of the molecular geometry and interaction of this compound (Hu et al., 2010).
- Spectroscopic Analysis : Detailed spectroscopic investigations, including NMR and X-ray diffraction, have been conducted to meticulously characterize the compounds (Wrona-Piotrowicz et al., 2022).
Biological and Pharmacological Applications
Antimicrobial and Antioxidant Activities
The compound and its derivatives exhibit significant biological activities, which have potential applications in the development of new therapeutic agents:
- Antimicrobial Activity : Certain derivatives have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential in antimicrobial and antioxidant therapy (Kayarmar et al., 2016).
- Antifungal and Analgesic Activities : Some synthesized derivatives exhibited both analgesic and anti-inflammatory activities, highlighting their potential in pain management and anti-inflammatory treatments (Abdel-Wahab et al., 2012).
Spectroscopy and Material Science
Photophysical and Material Properties
The compound's utility is not limited to biological applications; it also shows potential in material science and spectroscopy:
- Fluorescence Properties : The compound's derivatives exhibited bright fluorescence in solution and weak fluorescence in solid state, suggesting applications in material sciences and sensing technologies (Wrona-Piotrowicz et al., 2022).
Mechanism of Action
Target of Action
For instance, compounds with a trifluoromethyl group have been associated with the inhibition of the calcitonin gene-related peptide (CGRP) receptor .
Mode of Action
It’s worth noting that trifluoromethyl phenyl derivatives have been reported to exhibit potent growth inhibitory effects against gram-positive bacteria .
Biochemical Pathways
Compounds with similar structures have been found to have a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Result of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular function and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been proposed that this compound can form complexes with enzymes involved in oxidative stress pathways, thereby modulating their activity . Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of enzyme activity and reduction of oxidative stress. At higher doses, it can lead to toxic or adverse effects, including significant cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and cellular metabolism. For instance, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed that this compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, leading to differential effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The presence of this compound in different subcellular compartments can lead to distinct effects on cellular function and metabolism.
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-7(2-4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKPJAJMBQBTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381873 | |
| Record name | 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-65-2 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




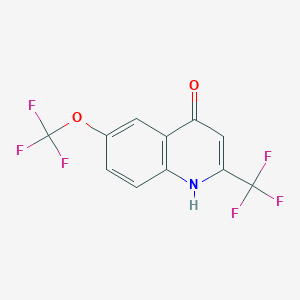
![Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1350604.png)
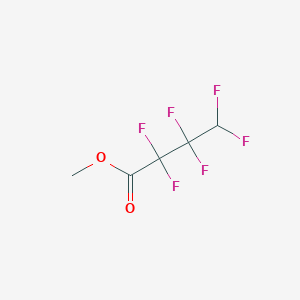
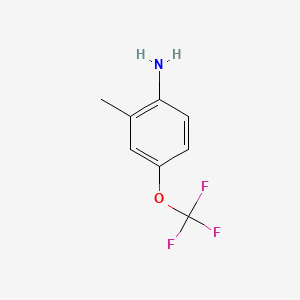
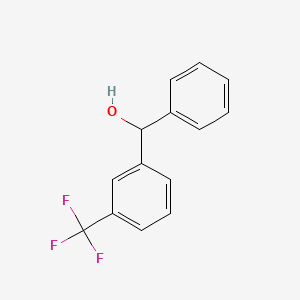
![Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate](/img/structure/B1350616.png)

